![molecular formula C9H19N3O B13197200 2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dimethylamino group attached to an acetamide backbone, with a piperidinyl moiety in the 3R configuration. Its distinct molecular structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide typically involves the reaction of dimethylamine with an appropriate acetamide precursor. One common method involves the use of N,N-dimethylacetamide and a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The piperidinyl moiety may also play a role in stabilizing the compound’s binding to its targets, enhancing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethylamino)-N-[(3S)-piperidin-3-yl]acetamide: A stereoisomer with a different configuration at the piperidinyl moiety.
N,N-dimethyl-3-piperidinylacetamide: A compound with a similar structure but lacking the stereochemistry.
2-(dimethylamino)-N-[(3R)-pyrrolidin-3-yl]acetamide: A compound with a pyrrolidinyl moiety instead of a piperidinyl moiety.
Uniqueness
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide is unique due to its specific stereochemistry and the presence of both dimethylamino and piperidinyl groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C9H19N3O |
|---|---|
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide |
InChI |
InChI=1S/C9H19N3O/c1-12(2)7-9(13)11-8-4-3-5-10-6-8/h8,10H,3-7H2,1-2H3,(H,11,13)/t8-/m1/s1 |
Clave InChI |
RVXWRTNBAGWEQH-MRVPVSSYSA-N |
SMILES isomérico |
CN(C)CC(=O)N[C@@H]1CCCNC1 |
SMILES canónico |
CN(C)CC(=O)NC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


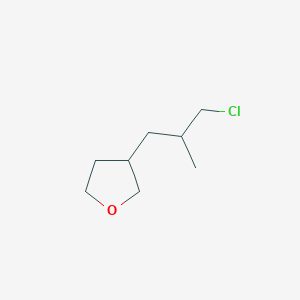
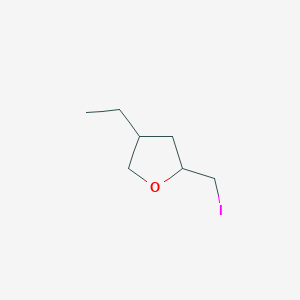
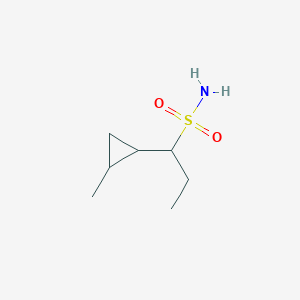
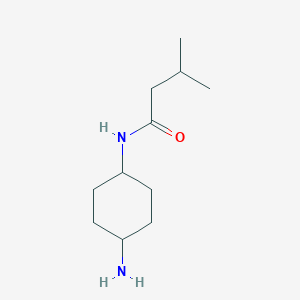
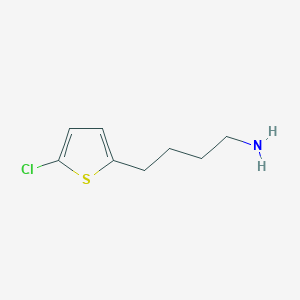
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
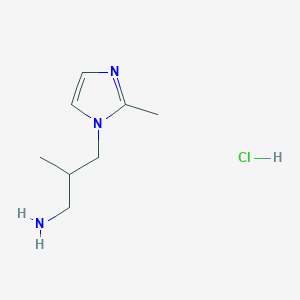


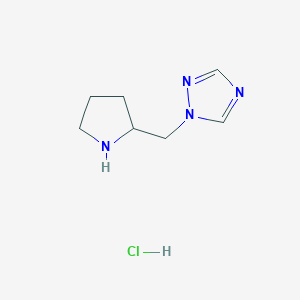
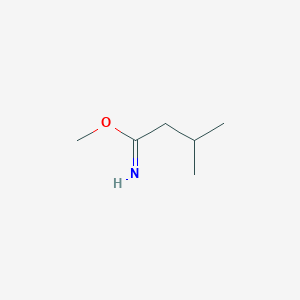

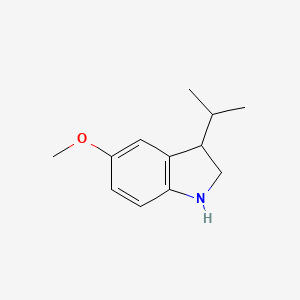
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
